3,7-Dideazaguanine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1,5-dihydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-6-3-5-4(1-2-9-5)7(11)10-6/h1-3,9H,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLJCVIOWYHDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226851 | |
| Record name | 3,7-Dideazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75938-36-2 | |
| Record name | 3,7-Dideazaguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075938362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC328159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dideazaguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIDEAZAGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VP4BKD5SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Evolution of Guanine Analogue Research in Medicinal Chemistry
The journey into the therapeutic potential of guanine (B1146940) analogues is a story of incremental yet significant discoveries. Guanine, first isolated in 1844 by the German chemist Julius Bodo Unger from guano, the excrement of sea birds, was structurally elucidated by Emil Fischer between 1882 and 1906. glpbio.com This foundational understanding paved the way for the synthesis and investigation of its derivatives.
Early research into guanine compounds and their therapeutic uses gained momentum in the mid-20th century, particularly in the field of chemotherapy. beilstein-journals.orgnih.gov Scientists began to explore how modifications to the purine (B94841) ring system could lead to compounds that interfere with nucleic acid synthesis and other critical cellular processes. This led to the development of a class of drugs known as anti-metabolites, which bear a structural resemblance to natural metabolites and can disrupt essential biochemical pathways. nih.gov
The core principle behind this research was the idea of creating "purine mimetics" – molecules that could mimic the natural purine bases (adenine and guanine) and thereby interact with the enzymes and receptors that recognize them. By strategically altering the purine scaffold, researchers aimed to create compounds with enhanced biological activity, improved selectivity, or novel mechanisms of action. A key strategy in this endeavor has been the replacement of nitrogen atoms in the purine ring with carbon atoms, leading to the creation of deazapurine analogues. This approach has given rise to a diverse family of compounds, including 1-deazaguanine, 3-deazaguanine, and 7-deazaguanine (B613801), each with distinct chemical and biological properties. nih.gov
Rationale for Investigating 3,7 Dideazaguanine As a Purine Mimetic
The investigation of 3,7-dideazaguanine, which possesses a pyrrolo[3,2-c]pyridine core, is a logical extension of the broader research into deazapurine analogues. The rationale for its study is rooted in several key concepts of medicinal chemistry and drug design.
The primary motivation for creating dideaza analogues like this compound is to systematically probe the importance of the nitrogen atoms in the native guanine (B1146940) structure for biological activity. By replacing the nitrogen atoms at positions 3 and 7 with carbon, researchers can assess the impact of these changes on molecular interactions with biological targets. This "atomic mutagenesis" approach provides valuable insights into the structure-activity relationships (SAR) of purine-binding proteins.
Furthermore, the removal of the N3 and N7 nitrogen atoms alters the electronic distribution and hydrogen bonding capabilities of the molecule. This can lead to changes in binding affinity and selectivity for specific enzymes or receptors. For instance, many kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases, have a binding pocket that accommodates the purine (B94841) ring of ATP. By fine-tuning the structure of a purine mimetic like this compound, it is possible to design potent and selective kinase inhibitors. The pyrrolo[3,2-c]pyridine scaffold, the core of this compound, has been identified as a promising framework for the development of inhibitors for various kinases, including Polo-like kinase 1 (PLK1).
Structure Activity Relationship Sar Studies and Analogue Development of 3,7 Dideazaguanine
Systematic Modification of the 3,7-Dideazaguanine Scaffold
The exploration of the this compound scaffold has been a systematic endeavor, focusing on how alterations to its core structure and peripheral substituents impact its biological profile. This approach is fundamental to understanding the molecule's interaction with biological targets and to designing more potent and selective analogues.
Substituent Effects on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents. Research into related 7-deazapurine scaffolds has provided valuable insights that can be extrapolated to the 3,7-dideaza series. For instance, in the broader class of 7-deazapurine nucleosides, the introduction of substituents at the C7 position has been shown to be a viable strategy for modulating biological activity. This is because the replacement of the N7 atom with a carbon atom renders the five-membered ring more electron-rich and provides a handle for further functionalization. nih.gov
Heterocyclic Ring System Modifications and Isosteric Replacements
Modifications to the core heterocyclic ring system of this compound through isosteric replacements are a key strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. The replacement of nitrogen atoms with carbon at positions 3 and 7 is itself an example of isosteric modification of the natural purine (B94841), guanine (B1146940). Further alterations to the pyrrolopyrimidine core can be explored to improve target binding, selectivity, and pharmacokinetic profiles.
For the closely related 7-deazapurines, the introduction of an additional nitrogen atom to create 8-aza-7-deazapurine nucleosides has been investigated. These modifications can significantly impact the electronic properties and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets. Such isosteric replacements can lead to compounds with altered or improved biological activities.
Design and Synthesis of Prodrugs of this compound (for enhanced cellular uptake/activation)
To overcome challenges such as poor membrane permeability and to enhance cellular uptake and activation, the design and synthesis of prodrugs of this compound and its nucleoside analogues represent a critical area of research. The prodrug approach involves chemically modifying the active compound to create a temporarily inactive derivative that can be efficiently absorbed and then converted to the active form in the body. nih.govmdpi.com
A common strategy for nucleoside analogues is the ProTide technology, which masks the phosphate (B84403) or phosphonate group with an amino acid ester and an aryl group. This modification neutralizes the negative charge of the phosphate, increasing lipophilicity and facilitating passive diffusion across cell membranes. nih.gov Once inside the cell, enzymatic cleavage releases the active nucleoside monophosphate. This approach has been successfully applied to other nucleoside analogues to improve their therapeutic index. nih.gov While specific examples for this compound are not extensively documented, the principles of prodrug design, particularly those that have proven successful for other nucleoside analogues, provide a clear roadmap for future development. nih.govnih.gov
Bioconjugation Strategies for this compound
Bioconjugation, the covalent attachment of a molecule to another, often a biomolecule, is a powerful strategy to enhance the properties of a drug candidate. For this compound and its derivatives, bioconjugation can be employed to improve targeting, cellular uptake, and to introduce reporter molecules for mechanistic studies.
The C7 position of the related 7-deazapurine scaffold is particularly amenable to the introduction of "clickable" side chains, such as alkynes. acs.orgseela.net These functional groups can then be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to attach a variety of moieties, including fluorescent dyes like pyrene. seela.net Such fluorescently labeled nucleosides are invaluable tools for studying DNA-protein interactions and for the development of diagnostic probes. seela.net The functionalization of the 7-deazapurine base with clickable side chains allows for post-synthetic modification of oligonucleotides containing these analogues. acs.org
Lead Optimization Strategies for this compound Derivatives
Lead optimization is an iterative process in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. danaher.compatsnap.comyoutube.combiobide.com This involves systematically modifying the chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.combiobide.com
For this compound derivatives, lead optimization would involve a multi-parameter approach. Key strategies include:
Structure-Activity Relationship (SAR) Guided Modifications: Systematically altering substituents on the pyrrolopyrimidine core to identify key interactions with the biological target and improve binding affinity. patsnap.com
Improving Physicochemical Properties: Modifying the structure to enhance solubility, permeability, and metabolic stability. This can involve the introduction of polar groups or the use of prodrug strategies as discussed previously. danaher.com
Enhancing Selectivity: For targets such as kinases, achieving selectivity over other related kinases is crucial to minimize off-target effects. nih.gov This can be achieved by exploiting subtle differences in the ATP-binding sites of different kinases. nih.gov
The optimization process is guided by a continuous cycle of design, synthesis, and biological testing, often supported by computational modeling. youtube.com
Pharmacophore Modeling and Ligand-Based Drug Design for this compound Analogs
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. nih.gov This approach is particularly valuable in the absence of a high-resolution structure of the biological target.
For this compound analogues, a ligand-based pharmacophore model could be developed using a set of known active and inactive compounds. nih.gov This model would define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions required for activity. The validated pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the desired features but have different chemical structures. nih.gov This approach, known as virtual screening, can significantly accelerate the discovery of new lead compounds. nih.gov
For kinase inhibitors, pharmacophore models often include features that interact with the hinge region of the ATP-binding site, a hydrophobic pocket, and regions for hydrogen bonding. nih.govnih.gov By understanding the pharmacophoric requirements of a particular target, medicinal chemists can rationally design novel this compound derivatives with improved potency and selectivity. nih.gov
Preclinical Evaluation of 3,7 Dideazaguanine in Disease Models
Efficacy Assessment in In Vitro Cellular Models
In vitro studies utilize cell cultures to provide initial insights into the biological activity of a compound at a cellular level. These models are instrumental for high-throughput screening and mechanistic studies.
Anti-proliferative Activity in Various Cancer Cell Lines
The evaluation of a compound's ability to inhibit the growth of cancer cells is a primary step in oncology drug development. This is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. nih.govnih.gov Assays are conducted across a panel of diverse cancer cell lines to determine the breadth and selectivity of the compound's activity. researchgate.netmdpi.com
Specific data regarding the anti-proliferative activity and IC50 values for 3,7-Dideazaguanine against various cancer cell lines were not available in the reviewed literature. Further research is required to characterize its potential as an anti-cancer agent.
Antiviral Activity in Viral Replication Assays (e.g., Herpes Simplex Virus)
Viral replication assays are designed to determine a compound's efficacy in inhibiting the life cycle of a virus within host cells. mdpi.com Herpes Simplex Virus (HSV) is a common target for antiviral drug development due to its high prevalence. nih.govnih.gov
Direct studies on the antiviral activity of this compound were not found. However, research on a closely related analogue, 3,7-dideazaneplanocin, which contains a similar core structure, was conducted. In a thorough in vitro analysis against a panel of both DNA and RNA viruses, 3,7-dideazaneplanocin was found to have no antiviral activity. Researchers concluded that the absence of nitrogen atoms at the N-3 and N-7 positions, which are critical for phosphorylation and interaction with key enzymes like S-adenosylhomocysteine hydrolase, rendered the compound inactive. This finding suggests that modifications at these specific positions are crucial for the antiviral potential of such purine (B94841) analogues.
Table 1: Antiviral Activity of a this compound-related Analog
| Compound | Virus Types Tested | Outcome | Postulated Reason for Inactivity |
|---|---|---|---|
| 3,7-dideazaneplanocin | DNA and RNA viruses | No activity observed | Absence of N-3 and N-7, essential for phosphorylation and enzyme inhibition |
Antiparasitic Activity in Parasite Culture Systems (e.g., Toxoplasma gondii, Plasmodium)
In vitro culture systems for parasites like Toxoplasma gondii and Plasmodium are essential for screening compounds with potential antiparasitic effects. nih.govnih.govmdpi.com These assays measure the ability of a compound to inhibit parasite replication and survival.
No studies detailing the evaluation of this compound for antiparasitic activity against Toxoplasma gondii or Plasmodium were identified in the available literature.
Efficacy Studies in In Vivo Animal Models
Following in vitro evaluation, promising compounds are tested in living organisms to understand their effects in a more complex biological system.
Xenograft Models for Antitumor Efficacy (in vivo)
Xenograft models, particularly patient-derived xenografts (PDX), are a cornerstone of preclinical oncology research. nih.govnih.gov In these models, human tumor tissues are implanted into immunodeficient mice, creating a system that closely mimics the characteristics of the original human tumor. nih.gov These models are invaluable for evaluating the in vivo antitumor efficacy of novel therapeutic agents and for studying drug response and resistance. jax.org
There is currently no available research data on the efficacy of this compound in in vivo xenograft models for antitumor assessment.
Animal Models of Viral Infection (in vivo)
The in vivo antiviral properties of deazaguanine analogs have been explored in murine models, demonstrating potential efficacy against respiratory viruses. One notable study investigated the effects of 3-deazaguanine against influenza and parainfluenza virus infections in mice. When administered orally, 3-deazaguanine was effective against both influenza types A and B, as well as parainfluenza type 1 (Sendai) virus infections. nih.gov A significant therapeutic index of 16 was reported for its activity against parainfluenza type 1 and influenza B viruses, indicating a favorable balance between efficacy and toxicity in these preclinical models. nih.gov However, the study noted that the compound's effectiveness against herpes encephalitis was limited to direct intracerebral administration. nih.gov
While these findings highlight the potential of deazaguanine compounds as orally active antiviral agents, further in vivo studies are necessary to fully elucidate the antiviral spectrum and efficacy of this compound itself.
Interactive Data Table: In Vivo Antiviral Activity of 3-Deazaguanine in Murine Models
| Virus | Animal Model | Outcome |
| Influenza A | Mice | Effective via oral administration |
| Influenza B | Mice | Effective via oral administration |
| Parainfluenza Type 1 (Sendai) | Mice | Effective via oral administration |
| Herpes Encephalitis | Mice | Effective only with direct brain application |
Animal Models of Parasitic Diseases (in vivo)
The investigation of deazaguanine derivatives has shown considerable promise in animal models of parasitic diseases, particularly for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Several studies have highlighted the in vivo efficacy of 7-aryl-7-deazapurine nucleosides in murine models of acute T. cruzi infection.
In one such study, a 7-aryl-7-deazapurine 3'-deoxy-ribofuranosyl nucleoside analog demonstrated significant antiparasitic activity. researchgate.net Oral administration of this compound to infected mice resulted in the complete suppression of blood parasitemia and protected the animals from infection-induced mortality. researchgate.net Similarly, another investigation focused on a 6-methyl-7-aryl-7-deazapurine nucleoside analog. nih.gov Oral administration of this compound also suppressed peak parasitemia and protected mice from mortality associated with the infection. nih.gov The reduction in blood parasite loads was comparable to that achieved with the reference drug, benznidazole. nih.gov
While these deazaguanine derivatives have demonstrated potent in vitro activity against Plasmodium falciparum, the causative agent of malaria, in vivo studies in animal models are less extensively documented in the reviewed literature. nih.govresearchgate.net The existing in vivo data strongly supports the continued investigation of 7-deazapurine nucleosides as potential therapeutic agents for parasitic infections like Chagas disease.
Interactive Data Table: In Vivo Efficacy of 7-Aryl-7-Deazapurine Nucleoside Analogs in a Murine Model of Acute Trypanosoma cruzi Infection
| Compound Class | Animal Model | Key Findings |
| 7-aryl-7-deazapurine 3'-deoxy-ribofuranosyl nucleoside | Mouse | Complete suppression of blood parasitemia; protection from mortality |
| 6-methyl-7-aryl-7-deazapurine nucleoside | Mouse | Suppression of peak parasitemia; protection from mortality; parasite load reduction comparable to benznidazole |
Combination Therapies Involving this compound in Preclinical Models
Based on the available scientific literature, there is a notable absence of preclinical studies investigating the use of this compound or its close analogs in combination therapies for either synergistic effects or resistance reversal strategies. The following sections reflect this lack of specific data.
Synergistic Effects with Established Agents
A comprehensive search of preclinical research has not yielded any studies detailing the synergistic effects of this compound or related deazaguanine derivatives when used in combination with other established therapeutic agents in in vivo models.
Resistance Reversal Strategies
There is currently no available data from preclinical in vivo studies to suggest that this compound or its analogs have been evaluated for their potential to reverse resistance to existing antiviral or antiparasitic drugs.
Advanced Biophysical and Computational Studies of 3,7 Dideazaguanine
Spectroscopic Characterization of 3,7-Dideazaguanine and its Complexes
Spectroscopic techniques are fundamental to understanding the structure, properties, and interactions of molecules like this compound.
NMR Spectroscopy for Structural Elucidation and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution and for studying their interactions with other molecules. For a compound like this compound, ¹H and ¹³C NMR would be the primary methods for structural confirmation and elucidation.
In the context of binding studies, NMR is particularly valuable. For example, the interaction of 7-aminomethyl-7-deazaguanine (preQ₁) with its corresponding riboswitch has been investigated using NMR spectroscopy. researchgate.net Changes in the chemical shifts of the ligand or the biological macromolecule upon complex formation can provide information about the binding site and the conformational changes that occur. For this compound, one could expect that upon binding to a target protein or nucleic acid, specific proton and carbon signals of the ligand would shift, indicating the parts of the molecule involved in the interaction.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Generic 7-Deazapurine Scaffold (Illustrative)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| H2 | 7.5 - 8.5 | Not Applicable |
| H6 | 6.5 - 7.5 | 100 - 110 |
| C2 | Not Applicable | 150 - 160 |
| C4 | Not Applicable | 155 - 165 |
| C5 | Not Applicable | 115 - 125 |
| C6 | Not Applicable | 100 - 110 |
| C8 | Not Applicable | 130 - 140 |
Note: These are generalized expected ranges for a 7-deazapurine core and would vary for this compound based on its specific substitutions and solvent conditions.
Mass Spectrometry for Metabolite Identification
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying its metabolites. In the case of this compound, high-resolution mass spectrometry would be used to confirm its molecular formula.
The fragmentation pattern of this compound in the mass spectrometer would provide valuable structural information. While a specific mass spectrum for this compound is not available, the fragmentation of related purine (B94841) analogues often involves the cleavage of the glycosidic bond (if it is a nucleoside) and fragmentation of the heterocyclic ring system. The study of deazapurine biosynthesis has utilized mass spectrometry to identify intermediates like preQ₀, where the incorporation of labeled nitrogen atoms could be tracked by the corresponding mass shifts. nih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Property | Expected Value |
| Molecular Formula | C₇H₇N₃O |
| Exact Mass | 149.0589 |
| Monoisotopic Mass | 149.0589 |
UV-Vis and Fluorescence Spectroscopy for Interaction Analysis
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions in a molecule and how they are affected by the environment, making them useful for interaction analysis. The absorption spectrum of this compound would be characterized by specific wavelengths of maximum absorption (λmax) corresponding to its electronic transitions.
Changes in the UV-Vis spectrum upon binding to a target can indicate complex formation. For instance, the interaction of a ligand with a protein can lead to a shift in the λmax (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect).
While many deazapurine analogues are not strongly fluorescent on their own, some derivatives have been shown to exhibit fluorescence, which can be a sensitive probe for binding interactions. nih.gov The fluorescence of a molecule is often quenched or enhanced upon binding to a macromolecule. For example, the study of 3-hydroxyflavone (B191502) has demonstrated how changes in fluorescence can be used to probe binding to human serum albumin. researchgate.net If this compound were to bind to a protein, changes in its fluorescence quantum yield and lifetime could be used to determine binding constants and characterize the binding environment.
X-ray Crystallography and Cryo-EM Studies of this compound-Target Complexes
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier methods for obtaining high-resolution three-dimensional structures of molecules and their complexes. While there are no reported crystal structures of this compound in complex with a biological target, the principles of these techniques can be discussed in the context of what such a study would reveal.
X-ray crystallography of a this compound-protein complex would provide a detailed atomic-level picture of the binding interactions. researchgate.net This would include the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site. The structure of the preQ₁ riboswitch aptamer in complex with its ligand has been solved by X-ray crystallography, revealing the intricate network of interactions that lead to high-affinity binding. researchgate.net A similar study with this compound would be invaluable for understanding its mechanism of action.
Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins that are difficult to crystallize. If this compound were to bind to a large enzyme or a multi-protein complex, cryo-EM could be used to visualize the binding site and any associated conformational changes in the target.
Molecular Dynamics Simulations and Docking Studies of this compound
Computational methods, such as molecular dynamics (MD) simulations and docking, are used to model the behavior of molecules and their interactions at an atomic level. These techniques can provide insights that are complementary to experimental data and can help in the design of new molecules with improved properties.
Molecular dynamics simulations of this compound, both in solution and in complex with a target, would allow for the study of its conformational dynamics and the stability of its interactions over time. MD simulations have been used to study the conformational changes in DNA containing 7-deazapurines, revealing the impact of this modification on the duplex structure. nih.gov For this compound, MD simulations could predict its preferred conformation and how it adapts to a binding pocket.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. A docking study of this compound with a potential target would generate a model of the complex, which could then be used to guide further experimental studies.
Ligand-Protein Binding Free Energy Calculations
Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative binding free energies of a series of related ligands. For example, one could calculate the change in binding free energy upon modifying 7-deazaguanine (B613801) to this compound. Absolute binding free energy calculations, while more computationally demanding, can predict the binding affinity of a single ligand.
Table 3: Illustrative Binding Free Energy Components for a Ligand-Protein Complex
| Free Energy Component | Description | Illustrative Value (kcal/mol) |
| ΔG_vdw | Van der Waals contribution | -30 to -50 |
| ΔG_elec | Electrostatic contribution | -10 to +20 |
| ΔG_polar | Polar solvation energy | +20 to +40 |
| ΔG_nonpolar | Nonpolar solvation energy | -5 to -10 |
| ΔG_binding | Total Binding Free Energy | -5 to -15 |
Note: These values are for illustrative purposes and would be specific to a particular this compound-protein complex.
Conformational Analysis of this compound in Solution
A critical aspect of understanding a molecule's function and interaction with its environment is the analysis of its preferred shapes or conformations in a solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics (MD) simulations are standard tools for such investigations. These methods can provide insights into the flexibility of the molecule, the orientation of its constituent atoms, and the influence of the solvent on its structure.
For this compound, specific studies detailing its conformational preferences in solution are not present in the accessible scientific literature. While research on related nucleoside analogs, such as 2'-deoxy-3,7-dideazaadenosine, has included NMR for structural confirmation, a detailed conformational analysis of the this compound base itself is not provided. nih.gov Without such studies, a data-driven discussion of its solution-state structure is not possible.
Quantum Chemical Calculations on this compound
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic properties and inherent reactivity of molecules. These computational methods can elucidate the distribution of electrons within a molecule and predict how it will behave in chemical reactions.
The electronic structure of a molecule, which includes the arrangement of its molecular orbitals and the energies associated with them, dictates many of its chemical and physical properties. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which is the HOMO-LUMO gap. This gap is a crucial indicator of a molecule's kinetic stability and reactivity.
A dedicated analysis of the electronic structure of this compound, including calculated values for its molecular orbitals and electrostatic potential, is not available in the reviewed literature. Consequently, a data table of these properties cannot be generated.
Building upon the electronic structure, quantum chemical calculations can predict a molecule's reactivity. By mapping the electrostatic potential onto the electron density surface, regions susceptible to electrophilic or nucleophilic attack can be identified. This information is invaluable for understanding how a molecule will interact with other chemical species.
Specific computational studies predicting the reactivity of this compound are absent from the scientific literature. Therefore, a detailed discussion and a corresponding data table outlining its predicted reactive sites cannot be provided.
Emerging Research Frontiers and Translational Perspectives for 3,7 Dideazaguanine
Development of Analytical Methods for 3,7-Dideazaguanine Quantification in Biological Matrices (as research tools)
The development of robust and sensitive analytical methods is fundamental for the preclinical evaluation of any new chemical entity. For this compound, accurate quantification in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic and metabolic studies. While specific validated methods for this compound are not extensively reported in publicly available literature, the analytical strategies employed for other purine (B94841) analogues and therapeutic proteins provide a clear roadmap.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules in biological fluids due to its high specificity, sensitivity, and throughput. nih.gov The development of an LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: The initial step involves the extraction of this compound from the biological matrix. This is critical to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.gov For a compound like this compound, a reversed-phase or mixed-mode SPE cartridge would likely be effective.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be used to separate this compound from its metabolites and other endogenous compounds before detection. researchgate.net The choice of the column (e.g., C18) and mobile phase composition would be optimized to achieve a sharp peak shape and good resolution.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.
The validation of such an analytical method would be performed according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability.
| Analytical Method Component | Description | Common Techniques |
| Sample Preparation | Extraction and purification of the analyte from the biological matrix. | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) nih.gov |
| Chromatographic Separation | Separation of the analyte from other components in the sample. | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) researchgate.net |
| Detection | Sensitive and selective detection and quantification of the analyte. | Tandem Mass Spectrometry (MS/MS) nih.gov |
High-Throughput Screening Approaches for this compound Derivative Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. nih.gov For this compound, HTS would be instrumental in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. The synthesis of a focused library of 3,7-dideazapurine analogues would be the first step. nih.gov
The screening process itself would rely on the development of a robust and miniaturized assay. Depending on the therapeutic target of interest, this could be a biochemical assay (e.g., enzyme inhibition) or a cell-based assay (e.g., measuring cell viability or a specific signaling pathway). For instance, if this compound derivatives are being explored as kinase inhibitors, an assay measuring the inhibition of a specific kinase could be employed. mdpi.com
Recent advances in HTS technologies, such as Temperature-Related Intensity Change (TRIC), offer immobilization-free methods for screening small molecule libraries for their binding affinity to a target protein. biorxiv.org Such a platform could be adapted to screen for this compound derivatives that bind to a specific biological target.
The screening of compound libraries can lead to the identification of hits with desired activities. For example, screening of diazacyclic and triazacyclic small-molecule libraries has led to the identification of compounds with antimicrobial and antitumor activities. mdpi.com Similarly, a library of this compound derivatives could be screened to identify lead compounds for further development.
| Screening Approach | Principle | Application Example |
| Biochemical Assay | Measures the effect of a compound on a purified biological target, such as an enzyme. | Screening for inhibitors of a specific kinase. mdpi.com |
| Cell-Based Assay | Measures the effect of a compound on whole cells, such as cell viability or reporter gene expression. | Assessing the antiproliferative activity of compounds on cancer cell lines. nih.gov |
| Binding Assay | Directly measures the binding of a compound to a target molecule. | Using Temperature-Related Intensity Change (TRIC) to identify binders to a target protein. biorxiv.org |
Nanotechnology-Based Delivery Systems for this compound in Preclinical Models (focus on research methodologies)
Nanotechnology offers promising strategies to overcome challenges associated with the delivery of therapeutic agents, such as poor solubility, rapid metabolism, and off-target toxicity. For a novel compound like this compound, nanotechnology-based delivery systems could significantly enhance its therapeutic potential in preclinical studies. nih.gov
The research methodologies for developing such delivery systems would involve several stages:
Formulation Development: This involves selecting an appropriate nanocarrier and encapsulating this compound. Common nanocarriers include liposomes, polymeric nanoparticles, and dendrimers. nih.gov The choice of nanocarrier would depend on the physicochemical properties of this compound and the desired release profile.
Physicochemical Characterization: The resulting nanoparticles would be thoroughly characterized for their size, surface charge, drug loading efficiency, and stability. Techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and chromatography would be employed.
In Vitro Evaluation: The drug release kinetics from the nanoparticles would be studied under physiological conditions. The cellular uptake and cytotoxicity of the nanoformulation would be assessed in relevant cell lines.
In Vivo Preclinical Testing: In animal models, the pharmacokinetic profile, biodistribution, and therapeutic efficacy of the this compound nanoformulation would be compared to the free drug. Imaging techniques can be used to track the distribution of the nanoparticles in the body. nih.gov
The overarching goal is to design a delivery system that can selectively deliver this compound to the target site, thereby increasing its efficacy and reducing potential side effects.
| Nanocarrier Type | Description | Potential Advantage for this compound |
| Liposomes | Vesicles composed of a lipid bilayer. Can encapsulate both hydrophilic and hydrophobic drugs. nih.gov | Improved solubility and prolonged circulation time. |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Controlled and sustained release of the drug. |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | High drug loading capacity and surface functionalization for targeting. nih.gov |
Omics-Based Research for Elucidating this compound's Systemic Effects
Omics technologies provide a global view of the molecular changes within a biological system in response to a stimulus, such as treatment with a novel compound. For this compound, omics-based research is crucial for elucidating its mechanism of action and potential systemic effects.
Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism. By analyzing changes in gene expression following treatment with this compound, researchers can identify the cellular pathways that are modulated by the compound. For instance, if this compound is found to alter the expression of genes involved in cell cycle regulation or apoptosis, it would provide valuable insights into its antiproliferative mechanism. Techniques like RNA sequencing (RNA-Seq) allow for a comprehensive analysis of the transcriptome.
Proteomics is the large-scale study of proteins, while metabolomics is the study of small molecules, or metabolites. Following treatment with this compound, proteomic analysis can identify changes in protein expression and post-translational modifications, which can help to pinpoint the drug's molecular targets.
Metabolomics can reveal alterations in metabolic pathways. Given that this compound is a purine analogue, it is plausible that it could interfere with purine metabolism. nih.gov Metabolomic studies could confirm this and identify specific metabolic enzymes or pathways that are affected.
| Omics Technology | Information Gained | Relevance to this compound |
| Transcriptomics | Changes in gene expression. | Identification of cellular pathways modulated by the compound. |
| Proteomics | Changes in protein expression and modifications. | Elucidation of molecular targets and mechanisms of action. |
| Metabolomics | Changes in metabolic profiles. | Understanding the impact on metabolic pathways, particularly purine metabolism. nih.gov |
Ethical Considerations in Preclinical Research Involving Novel Purine Analogues
The preclinical development of any new therapeutic agent, including novel purine analogues like this compound, must be conducted within a strong ethical framework. A fundamental principle is that the potential benefits of the research must outweigh the harms. nih.gov
Key ethical considerations include:
Scientific Rigor: Preclinical studies must be well-designed and reported to ensure the reliability of the findings. A lack of rigor can lead to the unnecessary use of animals and the progression of compounds into clinical trials based on flawed data. nih.gov
Animal Welfare: The "3Rs" principle (Replacement, Reduction, and Refinement) should guide all animal research. This involves using non-animal methods where possible, reducing the number of animals used to the minimum necessary to obtain scientifically valid results, and refining procedures to minimize animal suffering.
Data Sharing: There is an ethical obligation to share data from preclinical studies, including negative results. This prevents the unnecessary duplication of experiments and allows the scientific community to build upon previous findings. nih.gov
Translational Potential: Researchers have a responsibility to consider the potential for their findings to be translated into clinical benefits. This involves generating robust preclinical data that can support a well-grounded hypothesis for first-in-human trials. nih.gov
The ethical oversight of preclinical research is typically provided by an Institutional Animal Care and Use Committee (IACUC) or an equivalent body, which reviews and approves all research protocols involving animals.
Conclusion and Future Directions in 3,7 Dideazaguanine Research
Synthesis of Key Findings on 3,7-Dideazaguanine's Biological Efficacy and Mechanism
Research into this compound (also known as 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one) has explored its potential biological activities, though findings have indicated a limited scope compared to related compounds like 3-deazaguanine. Early studies synthesized this compound from 3-(ethoxycarbonyl)pyrrole-2-acetonitrile researchgate.netresearchgate.net. Crucially, this compound did not exhibit significant antitumor, antiviral, or antibacterial properties in these investigations researchgate.netresearchgate.net. Furthermore, it was found not to be a substrate for key purine (B94841) metabolic enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) or purine nucleoside phosphorylase researchgate.netdokumen.pub. This lack of interaction with these enzymes suggests that its mechanism of action, if any, does not involve direct interference with purine salvage pathways, a common target for nucleoside analogs dokumen.pub. In contrast, its analogue, 3-deazaguanine, has shown better biological potential against various viruses, including Measles Virus (MV) dokumen.pub. The structural differences, particularly the absence of a nitrogen atom at the 7-position, appear to be critical for the biological efficacy observed in related purine derivatives nih.govnih.gov.
While direct broad-spectrum biological efficacy for this compound itself has not been widely reported, the exploration of its structural framework has contributed to understanding structure-activity relationships in nucleoside and heterocyclic chemistry nih.govnih.gov. The investigation into related compounds, such as 3,7-dideazaneplanocin, which also showed no antiviral activity, highlights the specific structural requirements for compounds targeting enzymes like S-adenosylhomocysteine hydrolase or requiring C-5' activation nih.govnih.gov.
| Compound Name | Biological Activity Observed | Key Enzyme Interaction | Notes |
| This compound | None reported | Not a substrate for HGPRTase or purine nucleoside phosphorylase | Structural analogue of guanine (B1146940); lacks antitumor, antiviral, or antibacterial properties in early studies researchgate.netresearchgate.netdokumen.pub. |
| 3-Deazaguanine | Antitumor, Antiviral | Potential substrate | Shows better biological potential against viruses like MV compared to this compound dokumen.pub. |
| 3,7-Dideazaneplanocin | None reported | Not specified | Lacks antiviral properties due to absence of N-7 for hydrolase inhibition and N-3 for C-5' phosphorylation nih.govnih.gov. |
Unaddressed Challenges and Research Gaps for this compound
Furthermore, detailed investigations into its pharmacokinetic and pharmacodynamic properties are largely absent in the literature. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a drug candidate or research tool. The lack of a clear mechanism of action or a defined biological target for this compound presents a primary challenge. Without a known target, it is difficult to rationally design further modifications or to predict potential therapeutic areas. The initial synthesis routes, while functional, may also not be optimized for large-scale production or for generating diverse analogues, which could limit further research researchgate.netresearchgate.net.
Proposed Future Research Avenues and Collaborative Opportunities
Future research could focus on a more systematic exploration of this compound's biological landscape. This could involve:
Broad-Spectrum Screening: Utilizing advanced HTS platforms to screen this compound against diverse panels of biological targets, including kinases, proteases, and other enzymes relevant to various disease states, as well as against a wider array of viral and bacterial pathogens.
Analogue Synthesis and SAR Studies: Synthesizing a library of derivatives with modifications at different positions of the pyrrolo[3,2-c]pyridine core to establish structure-activity relationships (SAR) and to identify analogues with improved or novel biological activities. This approach has been successful for related heterocyclic systems tugraz.at.
Mechanism of Action Elucidation: If any activity is identified, detailed studies should be conducted to elucidate the precise molecular mechanism of action, including target identification and binding studies.
Computational Modeling: Employing computational chemistry techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict potential targets and guide the design of novel analogues.
Exploration as a Building Block: Investigating this compound not just as a standalone compound, but as a versatile building block or scaffold for synthesizing more complex molecules with potential therapeutic applications, leveraging its unique heterocyclic structure.
Collaborative opportunities could arise between academic institutions with expertise in synthetic organic chemistry, medicinal chemistry, and virology/oncology, as well as with pharmaceutical companies interested in novel heterocyclic scaffolds. Such collaborations would accelerate the pace of discovery and facilitate the comprehensive evaluation of this compound and its derivatives.
Potential for this compound as a Research Tool or Preclinical Lead Compound
Currently, the available data does not strongly support the direct use of this compound as a preclinical lead compound for therapeutic development due to its reported lack of significant biological activity in early assessments researchgate.netresearchgate.net. The path to becoming a preclinical lead typically involves demonstrating promising efficacy in relevant disease models, coupled with acceptable safety and pharmacokinetic profiles hilarispublisher.combiobide.comdanaher.com.
However, this compound could serve as a valuable research tool in specific contexts. Its well-defined structure and its relationship to biologically active purine analogues make it useful for:
Structure-Activity Relationship (SAR) Studies: As a negative control or a structural variant in studies investigating the biological roles of purine bases and their modified analogues. By comparing its activity (or lack thereof) with related compounds, researchers can gain insights into the critical structural features required for specific biological interactions nih.govnih.gov.
Chemical Synthesis Research: Its synthesis can serve as a model for developing new synthetic methodologies for pyrrolo[3,2-c]pyridine systems, which are prevalent in medicinal chemistry tugraz.at.
Biochemical Probe Development: If specific, albeit weak, interactions with certain cellular components are identified in broader screening efforts, it could potentially be modified into a probe for studying those components.
The future potential of this compound as a preclinical lead compound hinges on the discovery of novel biological activities through more extensive and modern screening approaches. Without such discoveries, its primary value remains in its contribution to fundamental chemical synthesis and SAR studies within the broader field of heterocyclic and nucleoside chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,7-Dideazaguanine, and how is its structural integrity validated?
- Methodological Answer : this compound is synthesized via multistep organic reactions starting from 3-(ethoxycarbonyl)pyrrole-2-acetonitrile. Key steps include cyclization and functional group modifications to achieve the pyrrolo[3,2-c]pyridin-4(5H)-one core. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm atomic connectivity and mass spectrometry (MS) for molecular weight verification. Purity is assessed using high-performance liquid chromatography (HPLC) .
Q. What in vitro assays are typically used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include:
- Antitumor activity : Cell viability tests (e.g., MTT assay) against cancer cell lines.
- Antiviral activity : Plaque reduction assays for viruses like herpes simplex or influenza.
- Enzyme interaction studies : Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or purine nucleoside phosphorylase (PNP) activity assays to determine substrate specificity.
- Negative results in these assays may indicate structural incompatibility with target enzymes or cellular uptake limitations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological inactivity of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in experimental conditions (e.g., cell line selection, enzyme isoforms). To address this:
- Replicate studies : Use standardized protocols (e.g., identical buffer systems, enzyme concentrations).
- Structural analogs : Compare with derivatives like 7-deaza-2'-deoxyguanosine ( ) to identify activity-modifying functional groups.
- Computational modeling : Perform molecular docking to assess binding affinity to HGPRT or PNP, identifying steric or electronic barriers .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?
- Methodological Answer :
- Functional group substitution : Introduce electron-withdrawing groups (e.g., halogens) to improve enzyme binding.
- Ring modification : Explore bicyclic analogs (e.g., 3,7-diazabicyclo[3.3.1]nonanes) to enhance stability ( ).
- Stereochemical control : Use chiral catalysts to synthesize enantiopure derivatives for targeted interactions.
- Yield optimization : Employ retrosynthetic analysis (e.g., AI-powered tools in ) to streamline reaction pathways.
Q. How can researchers address challenges in characterizing this compound’s stability under physiological conditions?
- Methodological Answer :
- Stability assays : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4) and monitor degradation via HPLC-MS.
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and phase transitions.
- Spectroscopic monitoring : UV-Vis or fluorescence spectroscopy to detect pH-dependent structural changes .
Data Analysis and Reporting
Q. What statistical approaches are recommended for interpreting negative bioactivity data in this compound studies?
- Methodological Answer :
- Dose-response curves : Calculate IC₅₀ values even for inactive compounds to establish baseline cytotoxicity.
- Negative controls : Compare with known inhibitors (e.g., acyclovir for antiviral assays) to validate assay sensitivity.
- Meta-analysis : Aggregate data from multiple studies to identify trends in structural-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
